
N-(1-ethyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
N-(1-ethyl-1H-pyrazol-5-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The compound this compound is of particular interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid derivatives and pyrazole amines.
Conditions | Reagents | Products | Reference |
---|---|---|---|
Acidic hydrolysis | Concentrated HCl, reflux | Benzoic acid + 1-ethyl-1H-pyrazol-5-amine | |
Basic hydrolysis | NaOH, aqueous ethanol, heat | Sodium benzoate + 1-ethyl-1H-pyrazol-5-amine |
This reaction is critical for decomposing the compound into biologically active fragments, such as pyrazole amines used in pesticidal agents.
Substitution Reactions at the Amide Nitrogen
The amide nitrogen participates in nucleophilic substitution reactions, enabling functionalization.
Reagent | Conditions | Product | Reference |
---|---|---|---|
Methyl iodide | DMF, NaH, 60°C | N-methyl-N-(1-ethyl-1H-pyrazol-5-yl)benzamide | |
Acetyl chloride | Pyridine, RT | N-acetyl-N-(1-ethyl-1H-pyrazol-5-yl)benzamide |
These reactions are facilitated by the lone pair on the amide nitrogen, making it susceptible to alkylation or acylation.
Electrophilic Aromatic Substitution on the Benzamide Ring
The benzene ring undergoes electrophilic substitution, primarily at the meta position relative to the amide group.
Reaction | Reagents | Product | Reference |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | 3-nitro-N-(1-ethyl-1H-pyrazol-5-yl)benzamide | |
Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-bromo-N-(1-ethyl-1H-pyrazol-5-yl)benzamide |
The amide group acts as a meta-directing deactivating group, influencing regioselectivity .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole moiety undergoes halogenation or nitration at the 3- or 4-positions.
Reaction | Reagents | Product | Reference |
---|---|---|---|
Chlorination | Cl₂, AlCl₃, 40°C | N-(1-ethyl-3-chloro-1H-pyrazol-5-yl)benzamide | |
Nitration | HNO₃, H₂SO₄, 50°C | N-(1-ethyl-4-nitro-1H-pyrazol-5-yl)benzamide |
The ethyl group at the 1-position sterically directs electrophiles to the 3- or 4-positions .
Coordination and Complexation
The pyrazole and amide groups act as ligands for metal ions, forming stable complexes.
Metal Salt | Conditions | Complex | Reference |
---|---|---|---|
CuCl₂ | Ethanol, RT | [Cu(N-(1-ethyl-1H-pyrazol-5-yl)benzamide)₂Cl₂] | |
Fe(NO₃)₃ | Methanol, reflux | [Fe(this compound)(NO₃)₃] |
These complexes exhibit enhanced stability due to chelation between the pyrazole nitrogen and amide oxygen.
Oxidation and Reduction
The ethyl group on the pyrazole resists oxidation, but the amide can be reduced to an amine.
Reaction | Reagents | Product | Reference |
---|---|---|---|
Reduction | LiAlH₄, THF, reflux | N-(1-ethyl-1H-pyrazol-5-yl)benzylamine |
Cyclization Reactions
Under specific conditions, the compound forms fused heterocycles.
Reagent | Conditions | Product | Reference |
---|---|---|---|
PCl₅, POCl₃ | Toluene, 110°C | 1-ethyl-5-(benzimidazol-2-yl)-1H-pyrazole |
Cyclization is driven by intramolecular nucleophilic attack, forming bioactive heterocycles .
Key Research Findings
-
Biological Relevance : Derivatives of this compound exhibit fungicidal activity by inhibiting succinate dehydrogenase (SDH), with binding modes similar to commercial fungicides like fluxapyroxad .
-
Structural Insights : Molecular docking reveals hydrogen bonding between the amide group and SDH residues (ARG 43, SER 39), enhancing inhibitory potency .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N-(1-ethyl-1H-pyrazol-5-yl)benzamide can be compared with other similar compounds such as:
N-(1H-pyrazol-5-yl)nicotinamide derivatives: These compounds also exhibit antifungal activity and have similar structural features.
Pyrazoline derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazole derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-ethyl-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Prepare the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or via substitution reactions on pre-formed pyrazole rings. For example, ethylation at the N1-position of pyrazole can be achieved using ethyl iodide under basic conditions (e.g., KOH in acetone) .
- Step 2 : Couple the pyrazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from acetone to DMF for slower reactions) and catalyst loading (e.g., palladium for cross-coupling steps) to improve yields (>70%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
- Structural Confirmation :
- NMR : Compare 1H and 13C NMR shifts with literature data for pyrazole derivatives (e.g., pyrazole protons typically appear at δ 6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]+ ≈ 245.3 g/mol) .
Q. What in vitro biological assays are suitable for initial screening of this compound?
- Assay Design :
- Glucose Uptake : Use rat hepatocytes incubated with 10 mM glucose and measure uptake via fluorescent 2-NBDG. Include metformin as a positive control .
- Enzyme Inhibition : Screen against kinases (e.g., PI3K) or metabolic enzymes (e.g., glucokinase) using fluorescence-based ADP-Glo™ assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Protocol :
- Crystallization : Use vapor diffusion with ethanol/water (7:3) at 4°C. For SHELX refinement, collect high-resolution data (≤1.0 Å) and validate via R-factor (<5%) .
- Key Parameters : Analyze torsion angles (e.g., dihedral between benzamide and pyrazole planes) to confirm steric effects from the ethyl group .
Q. What strategies address contradictory bioactivity data between in vitro and cell-based assays?
- Troubleshooting :
- Solubility : Test solubility in DMSO/PBS mixtures. If precipitation occurs, use cyclodextrin-based carriers .
- Metabolic Stability : Perform hepatic microsome assays (e.g., rat S9 fractions) to assess CYP450-mediated degradation .
- Data Normalization : Use Z’-factor validation to exclude assay artifacts (Z’ > 0.5 indicates robustness) .
Q. How can molecular docking predict the binding mode of this compound to biological targets?
- Workflow :
- Target Selection : Prioritize receptors with known pyrazole interactions (e.g., PARP-1 or Hedgehog pathway proteins) .
- Software : Use AutoDock Vina with AMBER force fields. Validate poses via MD simulations (50 ns) and MM/GBSA binding energy calculations .
- Key Interactions : Look for hydrogen bonds between the benzamide carbonyl and Arg/Lys residues, and hydrophobic contacts with the ethyl group .
Q. What methods enable the synthesis of polysubstituted derivatives for SAR studies?
- Synthetic Approaches :
- Heterocycle Fusion : React with thiourea or hydrazine hydrate to form thiazole or 1,3,4-thiadiazole rings .
- Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- SAR Insights :
- Bioactivity Trends : Ethyl substitution enhances metabolic stability but may reduce solubility. Adding sulfonyl groups improves kinase affinity .
Q. Key Research Findings
- Structural Flexibility : The ethyl group introduces conformational strain, reducing π-π stacking but enhancing membrane permeability .
- Contradictory Data : Low solubility (LogP ≈ 2.8) may explain discrepancies between enzymatic and cellular assays .
- Synthetic Scalability : Microwave-assisted synthesis reduces reaction times by 60% compared to traditional reflux .
Properties
CAS No. |
956950-61-1 |
---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(2-ethylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O/c1-2-15-11(8-9-13-15)14-12(16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,16) |
InChI Key |
MHJGWSQDVJSWIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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